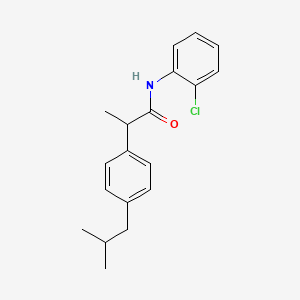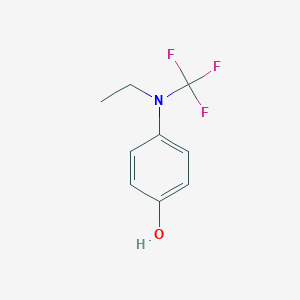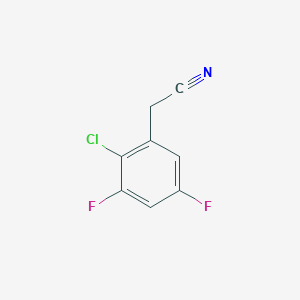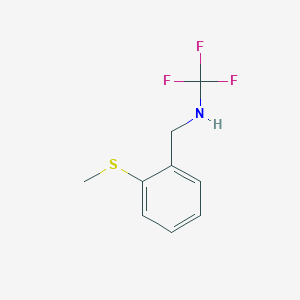
1-(12-Octadecynoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(12-Octadecynoyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a long-chain alkyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(12-Octadecynoyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate alkyne derivative. One common method is the acylation of pyrrolidine with 12-octadecynoic acid or its derivatives under suitable reaction conditions. This process often requires the use of a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(12-Octadecynoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield ketones, while reduction could produce alkanes.
Wissenschaftliche Forschungsanwendungen
1-(12-Octadecynoyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
Wirkmechanismus
The mechanism of action of 1-(12-Octadecynoyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(12-Octadecenoyl)pyrrolidine: Similar structure but with a double bond instead of a triple bond.
1-(12-Octadecanoyl)pyrrolidine: Similar structure but fully saturated.
1-(12-Octadecynoyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(12-Octadecynoyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a long-chain alkyne. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56630-90-1 |
|---|---|
Molekularformel |
C22H39NO |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
1-pyrrolidin-1-yloctadec-12-yn-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-5,8-21H2,1H3 |
InChI-Schlüssel |
IMJDZLQZBKJPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCCCCCCCCCCC(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


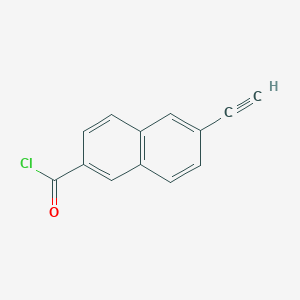

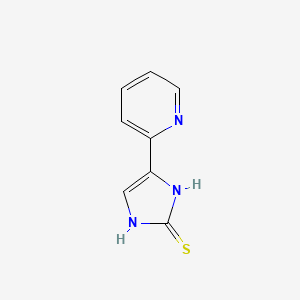
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
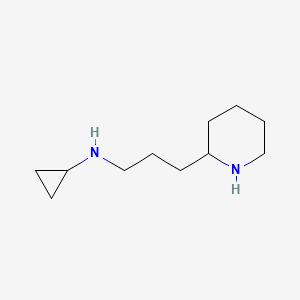
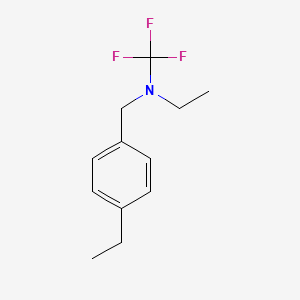
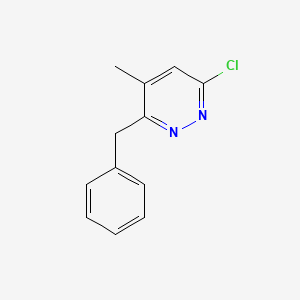
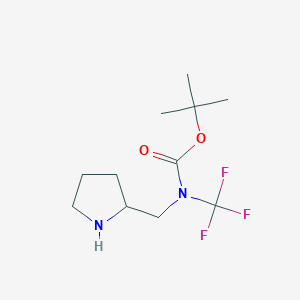
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
